Cas no 476642-71-4 (N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl-3-oxo-3H-benzofchromene-2-carboxamide)

N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl-3-oxo-3H-benzofchromene-2-carboxamide structure
476642-71-4 structure
Product Name:N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl-3-oxo-3H-benzofchromene-2-carboxamide
CAS No:476642-71-4
MF:C22H14N2O4S
MW:402.422564029694
CID:6449004
Update Time:2025-08-04

N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl-3-oxo-3H-benzofchromene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl-3-oxo-3H-benzofchromene-2-carboxamide
    • N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
    • 3H-Naphtho[2,1-b]pyran-2-carboxamide, N-[4-(5-methyl-2-furanyl)-2-thiazolyl]-3-oxo-
    • Inchi: 1S/C22H14N2O4S/c1-12-6-8-19(27-12)17-11-29-22(23-17)24-20(25)16-10-15-14-5-3-2-4-13(14)7-9-18(15)28-21(16)26/h2-11H,1H3,(H,23,24,25)
    • InChI Key: UOVKGOLHGGBVMD-UHFFFAOYSA-N
    • SMILES: C12=CC=C3C(=C1C=C(C(NC1=NC(C4=CC=C(C)O4)=CS1)=O)C(=O)O2)C=CC=C3

N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl-3-oxo-3H-benzofchromene-2-carboxamide Pricemore >>

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Additional information on N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl-3-oxo-3H-benzofchromene-2-carboxamide

Professional Introduction to N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl-3-oxo-3H-benzofchromene-2-carboxamide (CAS No. 476642-71-4)

N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl-3-oxo-3H-benzofchromene-2-carboxamide is a highly sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 476642-71-4, represents a convergence of multiple advanced chemical and biological principles, making it a subject of intense research interest.

The molecular structure of this compound is characterized by a complex arrangement of heterocyclic rings, including a benzofchromene core and functional groups such as a thiazole ring and an amide moiety. The presence of these structural elements not only contributes to its unique chemical properties but also opens up diverse possibilities for its application in medicinal chemistry and drug development.

One of the most compelling aspects of N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl-3-oxo-3H-benzofchromene-2-carboxamide is its potential as a pharmacophore. Pharmacophores are specific structural features that are critical for the biological activity of a drug molecule. In this case, the combination of the 5-methylfuran group and the thiazole ring may contribute to its ability to interact with biological targets in a highly specific manner.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interactions of this compound with various biological targets. Studies have suggested that it may exhibit inhibitory activity against certain enzymes and receptors, making it a promising candidate for further investigation in the development of novel therapeutic agents.

The synthesis of N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl-3-oxyo-o-benzofchromene-carboxamide involves multiple steps, each requiring precise control over reaction conditions and reagent selection. The introduction of the amide group at the 2-position of the benzofchromene scaffold is particularly challenging, as it requires careful optimization to ensure high yield and purity. However, recent methodologies in transition-metal-catalyzed cross-coupling reactions have provided new avenues for more efficient synthetic routes.

In addition to its synthetic challenges, this compound has also attracted attention due to its potential photophysical properties. The benzofchromene core is known for its ability to absorb light across a wide spectrum, which could make it useful in applications such as photodynamic therapy or as a fluorescent probe in biological assays. Ongoing research is exploring how modifications to the molecular structure can enhance these properties further.

The role of heterocyclic compounds in medicinal chemistry cannot be overstated. Heterocycles are ubiquitous in natural products and pharmaceuticals, often serving as key structural motifs that contribute to biological activity. The thiazole ring, in particular, is a well-known pharmacophore found in numerous bioactive molecules. Its incorporation into N-(4-(5-methylfuran)-2-y1)-1(3H)-thiazolone]-3(4H)-benzof chromenecarboxamide enhances its potential as a lead compound for drug discovery.

Current research efforts are focused on evaluating the pharmacological profile of this compound using both in vitro and in vivo models. Preliminary studies have shown promising results regarding its ability to modulate certain biological pathways, which could have implications for treating various diseases. The amide functionality at the 2-position plays a crucial role in determining its solubility and bioavailability, factors that are critical for successful drug development.

The integration of machine learning and artificial intelligence into drug discovery has revolutionized how researchers identify and optimize lead compounds like N-(4-(5-methylfuran)-2-y1)-1(3H)-thiazolone]-3(4H)-benzof chromenecarboxamide. These technologies allow for rapid screening of large chemical libraries and prediction of molecular properties with high accuracy. By leveraging these tools, scientists can accelerate the process of identifying promising candidates for further development.

In conclusion, N-(4-(5-methylfuran)-2-y1)-1(3H)-thiazolone]-3(4H)-benzof chromenecarboxamide (CAS No. 47664271) represents an exciting example of how complex organic molecules can be designed for pharmaceutical applications. Its unique structure, characterized by multiple heterocyclic rings and functional groups such as the 5-methylfuran moiety and the thiazole ring, makes it a valuable subject for further research. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play an increasingly important role in the development of novel therapeutic agents.

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